![molecular formula C18H25N5O B6484185 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2640889-65-0](/img/structure/B6484185.png)
2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine (TMPP) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. TMPP has been used as a ligand for metal-catalyzed reactions, and is also used as a fluorescent dye for imaging and tracking in biological systems. Furthermore, TMPP has been studied for its effects on biochemical and physiological processes, as well as its potential use as a drug.
Scientific Research Applications
2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has been used in a variety of scientific research applications. It has been used as a ligand for metal-catalyzed reactions, and is also used as a fluorescent dye for imaging and tracking in biological systems. Furthermore, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has been studied for its potential use as a drug, as well as its effects on biochemical and physiological processes.
Mechanism of Action
2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has been studied for its effects on biochemical and physiological processes. It has been found to act as an antagonist of the muscarinic acetylcholine receptor, and as a partial agonist of the serotonin 5-HT2A receptor. Furthermore, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has been found to act as an inhibitor of the enzyme histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects
2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. Furthermore, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has been found to have neuroprotective effects, and to have a protective effect on the heart and liver.
Advantages and Limitations for Lab Experiments
2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has several advantages and limitations for lab experiments. One advantage of using 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine is that it is a small molecule, which makes it easier to synthesize and manipulate in the lab. Furthermore, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine is a fluorescent dye, which makes it useful for imaging and tracking in biological systems. However, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine is not as potent as some other drugs, which limits its potential use as a drug.
Future Directions
The potential future directions for 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine include further research into its use as a drug, as well as its effects on biochemical and physiological processes. Furthermore, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine could be studied for its potential use in other areas of scientific research, such as materials science and nanotechnology. Additionally, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine could be studied for its potential use in the development of new ligands for metal-catalyzed reactions. Finally, 2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine could be studied for its potential use in the development of new fluorescent dyes for imaging and tracking in biological systems.
Synthesis Methods
2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine can be synthesized using a variety of methods, including the Biginelli reaction, the Suzuki-Miyaura reaction, the Ugi reaction, and the Stille reaction. The Biginelli reaction involves the reaction of an aldehyde, an acid, and a urea or thiourea in the presence of an acid catalyst. The Suzuki-Miyaura reaction involves the coupling of an aryl halide and an arylboronic acid in the presence of a palladium catalyst. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine in the presence of an acid catalyst. The Stille reaction involves the reaction of an organostannane and an aryl halide in the presence of a palladium catalyst.
properties
IUPAC Name |
2,4,5-trimethyl-6-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-12-5-8-19-18(20-12)23-9-6-16(7-10-23)11-24-17-13(2)14(3)21-15(4)22-17/h5,8,16H,6-7,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTWVWZNIPPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=NC(=NC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine |
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